4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
Overview
Description
4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H14F3N5O5S and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.06677422 g/mol and the complexity rating of the compound is 994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as Trametinib , is a kinase inhibitor primarily targeting the BRAF V600E or V600K mutations . These mutations are often found in patients with unresectable or metastatic melanoma .
Mode of Action
Trametinib interacts with its targets (BRAF V600E or V600K mutations) by inhibiting the kinase activity. This inhibition prevents the phosphorylation and activation of MEK1 and MEK2, which are downstream components of the MAPK/ERK pathway . This results in the inhibition of cell growth in BRAF V600 mutation-positive melanoma cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Trametinib is the MAPK/ERK pathway . This pathway is involved in cellular proliferation, differentiation, and survival. By inhibiting this pathway, Trametinib can effectively halt the growth and proliferation of cancer cells with the BRAF V600E or V600K mutations .
Pharmacokinetics
It is known that the recommended dosage of trametinib is 2 mg orally once daily . It can be used as a single agent or in combination with dabrafenib, another kinase inhibitor .
Result of Action
The primary result of Trametinib’s action is the inhibition of cell growth in melanoma cell lines with BRAF V600E or V600K mutations . This leads to a halt in the progression of the disease, providing a therapeutic benefit to patients with unresectable or metastatic melanoma .
Properties
IUPAC Name |
4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O5S/c20-19(21,22)18(26-33(31,32)12-8-6-10(23)7-9-12)13-14(24-16(18)29)27(17(30)25-15(13)28)11-4-2-1-3-5-11/h1-9,26H,23H2,(H,24,29)(H,25,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFDRZSKVCCVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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